molecular formula C44H43K3N4O15S4 B15135386 Sulfo-Cy3.5 maleimide

Sulfo-Cy3.5 maleimide

Cat. No.: B15135386
M. Wt: 1113.4 g/mol
InChI Key: LFJMNQRTYIOGBZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye. It is a sulfonated derivative of Cy3.5, which enhances its solubility in aqueous solutions. This compound is widely used in bioconjugation techniques, particularly for labeling proteins, peptides, and other thiolated biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy3.5 maleimide typically involves the sulfonation of Cy3.5 followed by the introduction of a maleimide group. The maleimide group is reactive towards thiol groups, making it suitable for bioconjugation. The reaction conditions often involve the use of organic solvents such as DMSO or DMF, and the process is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in scaling up the production while maintaining the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3.5 maleimide primarily undergoes thiol-maleimide reactions, which are a type of Michael addition reaction. This reaction involves the addition of a thiol group to the maleimide, forming a stable thioether bond .

Common Reagents and Conditions

    Reagents: Thiol-containing compounds such as cysteine residues in proteins.

    Conditions: The reaction is typically carried out in a degassed buffer at pH 7-7.5.

Major Products

The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked fluorescent conjugate .

Scientific Research Applications

Sulfo-Cy3.5 maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cy3.5 maleimide involves its reaction with thiol groups on biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, thereby labeling the biomolecule with the fluorescent dye. This labeling allows for the visualization and tracking of the biomolecule in various assays and imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy3.5 maleimide is unique due to its optimal excitation and emission wavelengths (λex=591 nm, λem=604 nm), which provide high sensitivity and low background fluorescence in imaging applications. Its high water solubility and stability make it particularly suitable for labeling sensitive biomolecules without the need for organic co-solvents .

Properties

Molecular Formula

C44H43K3N4O15S4

Molecular Weight

1113.4 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C44H46N4O15S4.3K/c1-43(2)36(46(5)32-15-13-28-30(41(32)43)22-26(64(52,53)54)24-34(28)66(58,59)60)10-9-11-37-44(3,4)42-31-23-27(65(55,56)57)25-35(67(61,62)63)29(31)14-16-33(42)47(37)20-8-6-7-12-38(49)45-19-21-48-39(50)17-18-40(48)51;;;/h9-11,13-18,22-25H,6-8,12,19-21H2,1-5H3,(H4-,45,49,52,53,54,55,56,57,58,59,60,61,62,63);;;/q;3*+1/p-3

InChI Key

LFJMNQRTYIOGBZ-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

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